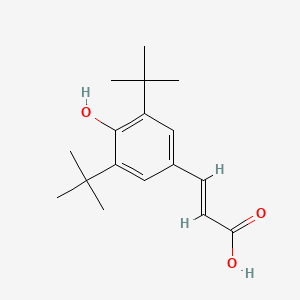

3,5-DI-Tert-butyl-4-hydroxycinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h7-10,20H,1-6H3,(H,18,19)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYWXRDQWMRIIM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95602-92-9, 22014-01-3 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxycinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22014-01-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7ZJ1M9J5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Cinnamic Acid Derivatives and Hindered Phenols Research

3,5-Di-tert-butyl-4-hydroxycinnamic acid holds a distinct position at the intersection of two significant classes of chemical compounds: cinnamic acid derivatives and hindered phenols. Cinnamic acid and its derivatives are naturally occurring phenylpropanoids found in a variety of plants, known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.net The core structure of this compound, featuring a phenyl ring attached to a propenoic acid moiety, firmly places it within this family.

The defining characteristic of this molecule, however, comes from its classification as a hindered phenol (B47542). The presence of two bulky tert-butyl groups at the ortho positions relative to the hydroxyl group on the phenyl ring creates steric hindrance. This structural arrangement is crucial to its primary function as a potent antioxidant. The bulky groups protect the hydroxyl group, enhancing its ability to donate a hydrogen atom to neutralize free radicals without readily undergoing further reactions that could lead to degradation. This mechanism is a hallmark of hindered phenolic antioxidants, which are widely utilized to prevent oxidative degradation in various materials. The combination of the cinnamic acid scaffold with the hindered phenol functionality results in a molecule with a unique profile of reactivity and potential applications.

Historical Perspective of 3,5 Di Tert Butyl 4 Hydroxycinnamic Acid in Chemical Synthesis and Applications

While a precise timeline for the initial synthesis of 3,5-Di-tert-butyl-4-hydroxycinnamic acid is not extensively documented in readily available literature, its development is intrinsically linked to the broader history of hindered phenolic antioxidants. The exploration of sterically hindered phenols as stabilizers for organic materials began in the mid-20th century, driven by the need to protect polymers, plastics, and other materials from degradation caused by oxidation.

Early research into hindered phenols focused on understanding how the steric environment around the hydroxyl group influenced antioxidant activity. This led to the synthesis of a wide array of derivatives with varying bulky substituents. The synthesis of this compound can be achieved through methods such as the Perkin reaction or a two-step process involving the reaction of pivalaldehyde with hydrochloric acid followed by hydrogenation. biosynth.com

Initial applications of compounds with this structural motif were predominantly in the industrial sector, particularly as additives to prevent the thermo-oxidative degradation of polymers. Over time, the recognition of the antioxidant capabilities of the hindered phenol (B47542) structure spurred investigations into its potential biological applications. A notable study in 1991 explored the thermal decomposition of trans-3,5-di-tert-butyl-4-hydroxy-cinnamic acid as a method for synthesizing the monomeric antioxidant 3,5-di-tert-butyl-4-hydroxystyrene, which could then be used to create polymer-bound antioxidants. epa.gov This highlights a key application that bridges its industrial and evolving scientific roles.

Current Significance in Chemical Biology and Materials Science

Classical and Emerging Synthetic Pathways to this compound

The synthesis of this compound has been approached through various methods, ranging from well-established classical reactions to more optimized and sustainable modern pathways.

Synthesis via Reactions of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (B156050) with Malonic Acid and Acetic Anhydride (B1165640)

The primary and most classical route for synthesizing cinnamic acids is the Knoevenagel-Doebner condensation. nih.govrsc.org This method involves the reaction of an aromatic aldehyde with malonic acid. In the case of this compound, the precursor is 3,5-di-tert-butyl-4-hydroxybenzaldehyde. researchgate.net

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638), and often uses pyridine (B92270) as both a solvent and a base. rsc.orgresearchgate.netchemicalbook.com The condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with malonic acid in the presence of piperidine leads to the formation of the desired this compound. researchgate.net Acetic anhydride can also be utilized in reactions with the starting benzaldehyde (B42025) in the presence of weak bases like sodium acetate (B1210297) to yield the target cinnamic acid. researchgate.net The reaction mechanism proceeds through a carbanion intermediate formed from malonic acid, which then attacks the carbonyl group of the aldehyde. Subsequent dehydration and decarboxylation of the intermediate p-hydroxycinnamic diacid yield the final product. mdpi.com The temperature of the reaction is a critical parameter; temperatures above 50°C favor the decarboxylation step to form the monoacid, while lower temperatures may favor the formation of the diacid intermediate. nih.gov

Table 1: Key Reagents in Classical Synthesis

| Reagent | Role | Reference |

|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Aromatic aldehyde precursor | researchgate.net |

| Malonic Acid | Active methylene (B1212753) compound | rsc.orgresearchgate.netchemicalbook.com |

| Piperidine | Base catalyst | researchgate.netchemicalbook.com |

| Pyridine | Solvent and base | rsc.orgchemicalbook.com |

| Acetic Anhydride | Reactant with weak bases | researchgate.net |

Alternative Synthetic Approaches and Efficiency Optimization

Concerns over the toxicity of reagents like pyridine have prompted the development of more sustainable and efficient synthetic procedures. nih.gov Alternative approaches focus on replacing hazardous solvents and catalysts and optimizing reaction conditions to improve yields and reduce environmental impact.

One significant advancement is the replacement of pyridine with other bases or solvent systems. Studies have investigated the use of aliphatic tertiary amines such as triethylamine (B128534) (TEA) in toluene (B28343) as a pyridine-free reaction medium, achieving comparable yields. rsc.org Another green chemistry approach employs L-proline as a catalyst in ethanol, which provides good to high yields (60-80%) of related p-hydroxycinnamic acids. nih.gov This method is more environmentally benign and can reduce reaction times and energy demands. nih.gov

Microwave-assisted Knoevenagel-Doebner reactions have also been explored to shorten reaction times. mdpi.comfrontiersin.org Optimization of reaction parameters such as temperature, reaction time, and the equivalents of malonic acid and catalyst is crucial for maximizing the yield of the desired product while minimizing side reactions. nih.gov For instance, a new process using aniline (B41778) and pyridine as catalysts in cyclohexane (B81311) has been reported to achieve a yield of 93.6% for p-hydroxycinnamic acid, with the added benefit of being able to reuse the mother liquor. researchgate.net

Table 2: Comparison of Synthetic Approaches

| Method | Catalyst/Solvent | Key Advantages | Reference |

|---|---|---|---|

| Classical Knoevenagel-Doebner | Piperidine/Pyridine | Well-established | rsc.orgchemicalbook.com |

| Pyridine-Free Condensation | Triethylamine/Toluene | Avoids toxic pyridine | rsc.org |

| Proline-Mediated Synthesis | L-proline/Ethanol | Sustainable, high yields | nih.gov |

| Microwave-Assisted Reaction | Piperidine/DMF | Reduced reaction time | mdpi.comfrontiersin.org |

| Optimized Aniline/Pyridine | Aniline/Pyridine/Cyclohexane | High yield, reusable liquor | researchgate.net |

Derivatization Strategies and Functionalization of the Cinnamic Acid Scaffold

The this compound molecule serves as a versatile scaffold for the synthesis of a variety of derivatives through functionalization of its carboxylic acid and phenolic hydroxyl groups.

Synthesis of Novel Phenolic Cinnamic Acid Derivatives

The core structure of this compound can be modified to create new phenolic compounds with potentially enhanced properties. One common strategy involves esterification of the carboxylic acid group. For example, the octadecyl ester of this compound is a known derivative used as a stabilizer. Another approach is to link the cinnamic acid moiety to other functional molecules, such as coumarins, to create hybrid compounds. sysrevpharm.org These new derivatives are synthesized to explore novel biological and chemical properties. sysrevpharm.org The synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids from methyl 4-benzyloxy-3,5-dihydroxybenzoate has also been reported, demonstrating the versatility of the cinnamic acid backbone for creating a range of derivatives. jcu.cz

Formation of Amide Derivatives of this compound

Amide derivatives of cinnamic acids are of significant interest due to their diverse biological activities. nih.govsphinxsai.com The synthesis of these amides is typically achieved by reacting the carboxylic acid group of this compound with various primary or secondary amines. sphinxsai.com This amidation can be facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride. sysrevpharm.org The resulting acyl chloride is then reacted with the desired amine to form the amide bond. A variety of amines, including those with aliphatic, aromatic, and heterocyclic structures, can be used to generate a library of amide derivatives. sphinxsai.com These derivatives are often synthesized to investigate their potential as therapeutic agents. researchgate.net

Thermal Decarboxylation to 3,5-Di-tert-butyl-4-hydroxystyrene

The thermal decomposition of this compound is a key transformation that leads to the formation of 3,5-di-tert-butyl-4-hydroxystyrene, a monomeric antioxidant. epa.gov This decarboxylation reaction involves the loss of carbon dioxide from the carboxylic acid group.

The efficiency and outcome of the thermal decarboxylation are highly dependent on the reaction conditions. epa.gov Studies have shown that in the solid state or in aqueous solution, the decarboxylation is often accompanied by undesirable side reactions such as desalkylation and polymerization of the resulting styrene (B11656) product. epa.gov However, conducting the decomposition in aprotic dipolar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at temperatures below 150°C can be a viable preparative method for synthesizing 3,5-di-tert-butyl-4-hydroxystyrene. epa.gov The reaction kinetics in these solvents are zero-order and are influenced by the solvent's polarity and the presence of trace amounts of the sodium salt of the cinnamic acid. epa.gov This controlled decarboxylation is a crucial step in producing the valuable vinyl phenol monomer. nih.gov

Mechanistic Investigations of the Decarboxylation Process

The thermal decomposition of trans-3,5-di-tert-butyl-4-hydroxycinnamic acid (BHC) has been studied to elucidate the mechanism of its decarboxylation to form 3,5-di-tert-butyl-4-hydroxystyrene (BHS). Kinetic studies of the decomposition of BHC in organic solvents, conducted using ¹H-NMR spectrometry, have revealed that the reaction follows zero-order kinetics. This observation suggests that the rate-determining step does not involve the concentration of the cinnamic acid itself.

Catalytic Systems and Solvent Effects in Decarboxylation Reactions

The decarboxylation of this compound is highly sensitive to the reaction medium and the presence of catalytic species. The choice of solvent plays a critical role in the efficiency and outcome of the reaction. Aprotic dipolar solvents, such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF), have been found to be particularly effective for promoting the decarboxylation of BHC at temperatures below 150°C. epa.gov

The reaction rate demonstrates a marked increase with growing solvent polarity. This is attributed to the ability of polar solvents to stabilize the ionized intermediate formed during the decarboxylation process. Furthermore, the presence of even trace amounts of the sodium salt of this compound can drastically increase the reaction rate, indicating a catalytic role for the salt. epa.gov This catalytic effect is likely due to the increased concentration of the ionized form of the acid in the presence of its salt. In contrast, decarboxylation in the solid state or in aqueous solution is often accompanied by undesirable side reactions, including desalkylation and polymerization of the resulting styrenic products. epa.gov

| Solvent System | Temperature | Catalytic Species | Key Findings |

| Aprotic Dipolar Solvents (e.g., DMSO, DMF) | < 150°C | BHC Sodium Salt (trace amounts) | Reaction proceeds via zero-order kinetics, with the rate increasing with solvent polarity. epa.gov |

| Solid State | Elevated | None specified | Decarboxylation is accompanied by desalkylation and polymerization. epa.gov |

| Aqueous Solution | Elevated | None specified | Significant polymerization occurs alongside decarboxylation. epa.gov |

Regioselectivity and Stereochemical Control in this compound Synthesis and Derivatization

The synthesis of this compound and its derivatives requires careful control of both regioselectivity and stereochemistry. The regioselective introduction of the two tert-butyl groups at the 3 and 5 positions of the phenyl ring is a critical aspect of the synthesis of the precursor, 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This is typically achieved through the Friedel-Crafts alkylation of p-cresol (B1678582) or phenol with an excess of isobutylene, where the steric hindrance directs the bulky tert-butyl groups to the positions ortho to the hydroxyl group.

The subsequent conversion of the aldehyde to the cinnamic acid is commonly accomplished via the Knoevenagel-Doebner condensation with malonic acid. This reaction is known to be highly stereoselective, predominantly yielding the thermodynamically more stable (E)- or trans-isomer of the α,β-unsaturated carboxylic acid. The stereochemical outcome is a result of the reaction mechanism, which involves the formation of an intermediate that preferentially eliminates to form the trans-double bond to minimize steric interactions. The IUPAC name for this compound, (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoic acid, explicitly denotes this stereochemistry. thermofisher.com

In the derivatization of this compound, for instance, in the formation of esters, the stereochemistry of the double bond is generally retained. For example, the synthesis of various esters for use as antioxidants and stabilizers proceeds without isomerization of the trans-double bond, ensuring that the desired stereochemistry is maintained in the final product.

| Reaction Step | Reagents and Conditions | Aspect Controlled | Outcome |

| Synthesis of Precursor | p-Cresol/Phenol + Isobutylene (Friedel-Crafts) | Regioselectivity | Introduction of tert-butyl groups at the 3 and 5 positions. |

| Cinnamic Acid Formation | 3,5-di-tert-butyl-4-hydroxybenzaldehyde + Malonic Acid (Knoevenagel-Doebner) | Stereoselectivity | Predominant formation of the (E)- or trans-isomer. |

| Derivatization (e.g., Esterification) | This compound + Alcohol | Stereochemical Retention | The (E)-configuration of the double bond is maintained. |

In Vitro Methodologies for Assessing Antioxidant Capacity of this compound

The antioxidant potential of this compound and its derivatives is frequently quantified using various established in vitro assays that measure the compound's ability to neutralize synthetic free radicals.

A primary method for evaluating the antioxidant capacity of phenolic compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.comnih.gov This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm. mdpi.comresearchgate.net The activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid have demonstrated considerable radical scavenging abilities in DPPH assays. nih.gov The presence of the phenolic hydroxyl group is crucial for this activity, as it can donate a hydrogen atom to neutralize the free radical. nih.gov The general reaction involves the antioxidant (ArOH) donating a hydrogen atom to the DPPH radical, resulting in the formation of a stable, non-radical DPPH-H molecule and a phenoxyl radical (ArO•), which is stabilized by the molecular structure of the antioxidant. mdpi.com

To contextualize the efficacy of this compound, its antioxidant activity is often compared against well-established standards like Trolox (a water-soluble vitamin E analog) and Butylated hydroxytoluene (BHT). researchgate.netmdpi.com

Studies have shown that amide derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid exhibit potent antioxidant and reducing capacities, with activities comparable to that of Trolox. nih.govmdpi.com In some cases, compounds containing the di-tert-butyl moiety were found to be as active or even more active than Trolox in DPPH radical reduction experiments. nih.gov This high level of activity underscores the significance of the 2,6-di-tert-butyl substitution pattern in enhancing antioxidant potential, making it a privileged structure for this function. mdpi.com The comparison with BHT, another synthetic antioxidant widely used in the food industry, is also relevant due to structural similarities, namely the sterically hindered phenolic group. mdpi.com

| Compound/Derivative | Assay | Activity Compared to Standard | Reference |

|---|---|---|---|

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives | DPPH Scavenging | Comparable to Trolox | nih.govmdpi.com |

| Amide derivatives with di-tert-butyl moiety | DPPH Scavenging | Similar or more active than Trolox | nih.gov |

Theoretical Investigations into the Antioxidant Mechanism

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanisms governing the antioxidant action of phenolic compounds, including this compound. unec-jeas.comopensciencepublications.com

Quantum chemical calculations are employed to determine key molecular descriptors that correlate with antioxidant activity. researchgate.net These include Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, Ionization Potential (IP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). unec-jeas.combsu.by

A lower BDE for the phenolic O-H bond indicates that the hydrogen atom can be more easily donated to a free radical, suggesting higher antioxidant activity via the Hydrogen Atom Transfer (HAT) mechanism. unec-jeas.comopensciencepublications.com The stability of the resulting phenoxyl radical is also a critical factor; greater stability translates to a more effective antioxidant. nih.gov DFT studies can model the spin density distribution in the phenoxyl radical, revealing how the unpaired electron is delocalized across the aromatic ring and influenced by substituents. opensciencepublications.com For hindered phenols, ortho-substituted tert-butyl groups can lower the BDE of the phenolic –OH group, enhancing scavenging capacity. nih.gov

| Parameter | Significance |

|---|---|

| Bond Dissociation Enthalpy (BDE) | Lower values indicate easier hydrogen donation (higher activity via HAT). |

| Ionization Potential (IP) | Lower values suggest easier electron donation (higher activity via SET). |

| HOMO Energy (EHOMO) | Higher values indicate a greater tendency to donate electrons. |

| Spin Density Distribution | Shows delocalization and stability of the resulting phenoxyl radical. |

Phenolic antioxidants can neutralize free radicals through several mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govagriculturejournals.cz

Hydrogen Atom Transfer (HAT): In this one-step process, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a radical (R•), forming a stable molecule (RH) and a phenoxyl radical (ArO•). mdpi.com This pathway is often favored in non-polar solvents. agriculturejournals.czresearchgate.net The BDE is the key thermodynamic parameter governing the HAT mechanism. mdpi.com

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the antioxidant first donates an electron to the radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then transfers a proton to the anion to yield the phenoxyl radical and a stable molecule. The IP is the primary descriptor for the feasibility of this mechanism. agriculturejournals.cz

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more prevalent in polar solvents. The phenol first deprotonates to form a phenoxide anion (ArO-), which then transfers an electron to the radical, resulting in the phenoxyl radical. agriculturejournals.czresearchgate.net

For hydroxycinnamic acids, the dominant mechanism can depend on the solvent polarity and the molecular structure. agriculturejournals.cz The sterically hindered nature of this compound likely favors the HAT mechanism, as the bulky tert-butyl groups stabilize the resulting phenoxyl radical.

Influence of Molecular Structure and Substituent Effects on Antioxidant Efficacy

The potent antioxidant activity of this compound is a direct consequence of its specific molecular architecture. benthamscience.com The key structural features include the phenolic hydroxyl group, the acrylic acid side chain, and the two tert-butyl groups at positions 3 and 5.

The phenolic hydroxyl group is the primary active site, responsible for donating a hydrogen atom or electron to quench free radicals. nih.gov The two bulky tert-butyl groups flanking this hydroxyl group provide significant steric hindrance. This steric shielding serves two crucial purposes: it enhances the stability of the phenoxyl radical formed after hydrogen donation, preventing it from participating in further undesirable reactions, and it protects the hydroxyl group itself from rapid oxidation. nih.gov Furthermore, the tert-butyl groups are electron-donating, which increases the electron density on the aromatic ring and the hydroxyl group, thereby facilitating the donation of a hydrogen atom and stabilizing the resulting radical. nih.gov Studies consistently show that the 2,6-di-tert-butyl substitution is a highly favored structural motif for antioxidant activity. mdpi.com

Biological Activities and Molecular Interactions in in Vitro Systems

Modulation of Enzymatic Pathways by 3,5-DI-Tert-butyl-4-hydroxycinnamic Acid Derivatives

The core structure of this compound has served as a scaffold for the development of various derivatives with specific enzymatic inhibitory properties. Research has primarily centered on its role in modulating enzymes involved in inflammation.

Derivatives of this compound have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation. The selective inhibition of COX-2 over COX-1 is a primary goal in the development of anti-inflammatory agents to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.govup.pt

A series of cinnamic acid derivatives, specifically hexylamides, were designed and synthesized to evaluate their inhibitory activity on COX-1 and COX-2 enzymes in human blood. nih.govup.pt Several of these compounds demonstrated effective and selective inhibition of COX-2. nih.govup.ptresearchgate.net For instance, certain derivatives showed significant COX-2 inhibition with IC50 values in the low micromolar range, indicating potent activity. nih.govresearchgate.net Another study synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which were evaluated as dual inhibitors of prostaglandin (B15479496) and leukotriene synthesis. nih.gov

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Source |

|---|---|---|---|

| Compound 9 | >100 | 3.0 ± 0.3 | nih.gov |

| Compound 10 | >100 | 2.4 ± 0.6 | nih.gov |

| Compound 23 | >100 | 1.09 ± 0.09 | nih.gov |

The selective inhibition of the COX-2 enzyme is a significant objective for creating potent anti-inflammatory agents with fewer side effects. nih.gov Structure-activity relationship (SAR) studies have elucidated key molecular features of this compound derivatives that govern their selective COX-2 inhibition. nih.govup.pt

A critical finding is that the presence of the bulky, hydrophobic di-tert-butyl groups on the phenyl ring is a strong contributor to selective COX-2 inhibition. nih.govup.ptresearchgate.net These groups likely interact favorably within the larger, more accommodating active site of the COX-2 enzyme compared to the more constricted active site of COX-1. nih.gov

Furthermore, the phenolic hydroxyl group is essential for the inhibition of both COX-1 and COX-2 enzymes. nih.govup.pt This suggests its involvement in a crucial binding interaction within the active sites of both isozymes. Lipophilicity has also been identified as an important factor, showing a positive correlation with COX-2 inhibition. nih.govresearchgate.netkisti.re.kr The presence of a double bond in the cinnamic acid side chain has also been noted as vital for COX-2 inhibitory activity. researchgate.net

Beyond COX enzymes, derivatives of this cinnamic acid have been investigated as inhibitors of other enzymatic pathways, particularly the lipoxygenase (LOX) pathway, which is also involved in the inflammatory response. The dual inhibition of both COX-2 and 5-LOX is a therapeutic strategy to develop more effective and safer anti-inflammatory drugs. researchgate.net

Several studies have focused on creating dual COX-2/5-LOX inhibitors based on the 3,5-di-tert-butyl-4-hydroxyphenyl moiety. nih.govresearchgate.net For example, a study designed and synthesized thirteen compounds aimed at dual inhibition, evaluating their potential to block both enzyme systems. researchgate.net While many of the newly synthesized compounds showed low inhibitory activity toward COX-1, specific derivatives demonstrated significant COX-2 inhibition and were also evaluated for their interaction with 5-LOX. researchgate.net This dual-action approach may help in reducing the levels of both prostaglandins and leukotrienes, key mediators of inflammation. researchgate.net

Cyclooxygenase (COX) Enzyme Inhibition Studies

In Vitro Cellular Responses to this compound and its Derivatives

The biological activity of these compounds has been further characterized through in vitro studies on various cell lines to understand their cellular effects and mechanisms of action.

The primary mechanism of action for the anti-inflammatory effects of these derivatives is the inhibition of prostaglandin synthesis through the blockade of COX enzymes. nih.gov By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are lipid mediators that cause inflammation and pain. researchgate.net

Some cinnamic acid derivatives have been reported to induce autophagy, a cellular process of degradation and recycling of cellular components. nih.gov For example, certain compounds were found to significantly increase the levels of LC3-II, a key autophagy marker. nih.gov This suggests that beyond enzyme inhibition, these derivatives can modulate fundamental cellular pathways, which could be relevant to their potential therapeutic effects.

The cytotoxic potential of this compound derivatives has been evaluated in various cancer and healthy cell lines to assess their anti-proliferative effects and selectivity.

One study tested thirteen dual COX-2 and 5-LOX inhibitors on three cancer cell lines (HCT 116, HT-29, and BxPC-3) and one healthy cell line (MRC-5). researchgate.net Several compounds showed moderate cytotoxicity with good selectivity towards the cancer cell lines. researchgate.net Another investigation focused on hybrid cinnamic acid derivatives bearing a 2-thiohydantoin (B1682308) moiety, assessing their in vitro anticancer activity on the MCF-7 breast cancer cell line. nih.gov

| Compound | Cell Line | IC50 (μM) | Source |

|---|---|---|---|

| Compound 3 | HCT 116 | 22.99 - 51.66 | researchgate.net |

| Compound 3 | BxPC-3 | 8.63 - 41.20 | researchgate.net |

| Compound 3 | HT-29 | 24.78 - 81.60 | researchgate.net |

| Compound 5 | HCT 116 | 22.99 - 51.66 | researchgate.net |

| Compound 5 | BxPC-3 | 8.63 - 41.20 | researchgate.net |

| Compound 5 | HT-29 | 24.78 - 81.60 | researchgate.net |

| Compound 6 | HCT 116 | 22.99 - 51.66 | researchgate.net |

| Compound 6 | BxPC-3 | 8.63 - 41.20 | researchgate.net |

| Compound 6 | HT-29 | 24.78 - 81.60 | researchgate.net |

| Compound 7 | HCT 116 | 22.99 - 51.66 | researchgate.net |

| Compound 7 | BxPC-3 | 8.63 - 41.20 | researchgate.net |

| Compound 7 | HT-29 | >100 | researchgate.net |

Table of Compound Names

| Name |

| This compound |

| Arachidonic acid |

| Prostaglandins |

| Leukotrienes |

Rational Design and Structure-Activity Relationship (SAR) Exploration for Biological Potency

The rational design of novel bioactive molecules based on the this compound scaffold leverages a deep understanding of its structure-activity relationships (SAR). Researchers have systematically modified the core structure, including the phenolic ring, the acrylic acid side chain, and the carboxylic acid terminus, to probe the key determinants of biological activity and to optimize potency for various therapeutic targets, particularly as an antioxidant.

Modifications of the Phenyl Ring Substituents

A key strategy in the rational design of potent analogs involves modifying the substituents at the 3 and 5 positions of the phenyl ring. While the tert-butyl groups are a hallmark of this compound, studies have explored the impact of replacing them with other functionalities to modulate activity.

In one study, a series of 3,5-disubstituted-4-hydroxycinnamic acids were synthesized and conjugated with a coumarin (B35378) moiety to evaluate their antioxidant, antitumor, and antimicrobial activities. The substituents at the 3 and 5 positions were varied to include electron-withdrawing groups such as nitro (NO₂), cyano (CN), and various halogens (F, Cl, Br, I). The findings from this research provided clear SAR insights:

Antioxidant Activity : The nature of the substituent at the 3 and 5 positions significantly influenced the radical-scavenging ability. The conjugate with fluorine (M2) exhibited the highest antioxidant activity, suggesting that strong electron-withdrawing groups can enhance the hydrogen-donating ability of the phenolic hydroxyl group. Conversely, the derivative with iodine (M5) showed the least activity, which was attributed to the large atomic size of iodine potentially hindering the approach of radicals or affecting the stability of the phenoxyl radical. sysrevpharm.org

Antitumor Activity : A similar trend was observed for antitumor activity against various cancer cell lines (SKG, AMN3, MCF-7, and HeLa). The fluorine-substituted conjugate (M2) consistently demonstrated the lowest IC₅₀ values, indicating the highest potency. This suggests that the electronic properties conferred by the substituents are critical for cytotoxic effects. sysrevpharm.org

Antimicrobial Activity : Interestingly, the derivative with nitro groups (M1) displayed the most potent antimicrobial activity. This highlights that different biological activities can be optimized by distinct structural modifications, with the nitro group being particularly favorable for inhibiting microbial growth. sysrevpharm.org

These findings are summarized in the table below, which showcases the differential effects of substituents at the 3 and 5 positions on various biological activities.

| Compound ID | 3,5-Substituents | Antioxidant Activity (IC₅₀ µg/mL) | Antitumor Activity (SKG, IC₅₀ µg/mL) | Antimicrobial Activity (vs. E. coli, Inhibition Zone mm) |

| M1 | -NO₂ | 67.97 | 140.60 | 20.1 |

| M2 | -F | 48.12 | 20.56 | 15.3 |

| M3 | -Cl | 55.38 | 82.84 | 16.5 |

| M4 | -Br | 78.12 | 92.58 | 14.8 |

| M5 | -I | 91.45 | 148.29 | 13.5 |

| M6 | -CN | 67.64 | 60.35 | 17.2 |

Data derived from a study on coumarin conjugates of 3,5-disubstituted-4-hydroxycinnamic acids. sysrevpharm.org

Modifications of the Carboxylic Acid Group

Another fruitful avenue for rational drug design has been the modification of the carboxylic acid moiety of this compound. Esterification and amidation are common strategies to alter the physicochemical properties of the parent compound, such as lipophilicity, which can in turn affect its absorption, distribution, and ultimately, its biological potency.

A study focused on the synthesis of amide derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid to explore their antioxidant and hypolipidemic activities. By converting the carboxylic acid into amides with cyclic amines like morpholine (B109124) and 4-methylpiperidine (B120128), researchers aimed to create novel compounds with enhanced pharmacological profiles. nih.gov

The key findings from this research include:

Antioxidant Capacity : The amide derivatives, particularly those with morpholine (compound 4) and 4-methylpiperidine (compound 13), demonstrated potent antioxidant activity, with IC₅₀ values comparable to the well-known antioxidant Trolox. This indicates that the core sterically hindered phenolic structure retains its radical-scavenging ability even after modification of the carboxyl group. nih.gov

Hypolipidemic Activity : In in vivo studies using a Triton-induced hyperlipidemia model in rats, these amide derivatives showed significant efficacy in lowering plasma triglycerides and total cholesterol. The morpholine and 4-methylpiperidine derivatives were particularly effective, suggesting that these specific amide modifications are beneficial for achieving potent hypolipidemic effects. nih.gov

The results underscore that amidation of the carboxylic acid group is a viable strategy for designing multifunctional agents based on the this compound scaffold, combining potent antioxidant properties with other therapeutic activities like lipid-lowering effects.

| Compound ID | Amide Moiety | Antioxidant Activity (IC₅₀ µM) | Triglyceride Reduction (%) | Total Cholesterol Reduction (%) |

| 4 | Morpholine | 10.5 | 55.4 | 48.2 |

| 13 | 4-Methylpiperidine | 11.2 | 52.8 | 45.1 |

| Trolox (Ref) | - | 9.8 | N/A | N/A |

Data derived from a study on antioxidant and hypolipidemic activities of cinnamic acid derivatives. nih.gov

Applications in Advanced Materials and Polymer Science

3,5-DI-Tert-butyl-4-hydroxycinnamic Acid as a Monomeric Antioxidant in Polymer Systems

As a monomeric antioxidant, this compound and its derivatives are incorporated into various polymers to protect them from degradation. The bulky tert-butyl groups adjacent to the hydroxyl group on the phenyl ring are key to its function. They sterically hinder the hydroxyl group, which enhances its stability and allows it to effectively scavenge free radicals that initiate polymer degradation. These antioxidants are effective over a wide range of temperatures, providing protection during high-temperature melt processing as well as during the service life of the polymer product.

To overcome issues associated with the migration and volatility of low-molecular-weight antioxidants, researchers have focused on creating polymer-bound antioxidants. Covalently attaching the antioxidant moiety to the polymer backbone ensures its permanence and long-term effectiveness. One common approach involves the modification of this compound to a more reactive form that can be grafted onto a polymer.

For instance, this compound can be thermally decomposed to produce 3,5-di-tert-butyl-4-hydroxystyrene (BHS). epa.gov This monomeric antioxidant can then be incorporated into polymer chains. The synthesis of such reactive antioxidants is a critical step. For example, a reactive hindered phenolic antioxidant, 3,5-di-tert-butyl-4-hydroxybenzyl cinnamate (B1238496) (AO-CA), was synthesized and its structure confirmed using Fourier transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Table 1: Spectroscopic Data for a Reactive Hindered Phenol (B47542) Antioxidant Derivative

| Spectroscopic Technique | Characteristic Peaks/Shifts |

|---|---|

| FT-IR | Peaks corresponding to O-H stretching, C=O stretching of the ester, and aromatic C=C bonds. |

| ¹H NMR | Signals for aromatic protons, vinyl protons, and protons of the tert-butyl groups. |

| ¹³C NMR | Resonances for carbons in the aromatic ring, carbonyl carbon, and tert-butyl carbons. |

This table is a generalized representation based on typical characterization of similar compounds.

Graft copolymerization is a powerful technique to create polymer-bound antioxidants. This can be achieved through processes like melt-grafting, where the antioxidant monomer is attached to a pre-existing polymer chain. Both this compound (BHC) and its derivative 3,5-di-tert-butyl-4-hydroxystyrene (BHS) are suitable for melt-grafting onto polymers like polyethylene (B3416737). epa.gov

Homopolymerization of a vinyl monomer derived from this compound is another strategy. This results in a homopolymer where every repeating unit contains the antioxidant functionality. These antioxidant homopolymers can then be blended with other polymers to impart stability. The choice between graft copolymerization and homopolymerization depends on the desired final properties of the material and the processing conditions.

Role in Polymer Stabilization and Mitigation of Degradation

The primary function of this compound and its derivatives in polymers is to mitigate degradation caused by oxidative processes. Oxidation can lead to a variety of detrimental effects, including discoloration, changes in melt viscosity, and a reduction in mechanical properties, ultimately shortening the service life of the polymer.

Polymers are susceptible to thermo-oxidative degradation, especially during high-temperature processing and in applications involving elevated temperatures. Hindered phenolic antioxidants, such as derivatives of this compound, are highly effective at preventing this type of degradation. They function as primary antioxidants by scavenging peroxy radicals, which are key intermediates in the auto-oxidation cycle of polymers. This action inhibits the propagation of the degradation chain reaction.

The effectiveness of these antioxidants can be evaluated using techniques such as Oxidation Induction Time (OIT) measurements. A higher OIT value indicates a greater resistance to thermo-oxidative degradation. For example, studies on polypropylene (B1209903) (PP) have shown that the addition of hindered phenolic antioxidants significantly increases the OIT. nih.gov

Table 2: Oxidation Induction Time (OIT) of Polypropylene with Different Antioxidants

| Polymer System | OIT (minutes) at 210°C |

|---|---|

| Polypropylene (uninhibited) | 3.6 |

| Polypropylene + 0.1% Commercial Phenolic Antioxidant A | 36.8 |

| Polypropylene + 0.1% Commercial Phenolic Antioxidant B | 45.2 |

This table presents illustrative data based on typical performance of hindered phenolic antioxidants in polypropylene.

The covalent bonding of hindered phenolic antioxidants to the polymer matrix is particularly beneficial for long-term stability. Traditional, low-molecular-weight antioxidants can be lost over time due to migration, evaporation, or extraction, which diminishes their protective effect. researchgate.net Polymer-bound antioxidants, however, remain within the polymer matrix, providing continuous protection throughout the material's lifespan.

Research on high-density polyethylene (HDPE) has demonstrated the superior long-term heat-oxygen stability provided by certain hindered phenolic antioxidants. researchgate.net While short-term tests like OIT are useful, long-term aging tests under service-relevant conditions are crucial for assessing the durability of stabilized polymers. In these tests, properties such as tensile strength and elongation at break are monitored over time. The retention of these mechanical properties is a key indicator of the antioxidant's effectiveness in preserving the polymer's integrity.

Development of Novel Functional Polymeric Materials Incorporating this compound Moieties

Beyond stabilization, the incorporation of this compound moieties can be used to develop novel functional polymeric materials. The presence of the phenolic hydroxyl group and the carboxylic acid group offers sites for further chemical modification, allowing for the creation of polymers with tailored properties.

For example, the synthesis of polyesters incorporating hindered phenolic structures can lead to materials with inherent antioxidant properties. These materials would not require the addition of external stabilizers, which could be advantageous in applications such as food packaging and biomedical devices where the leaching of additives is a concern. The development of such functional polymers represents a growing area of research, aiming to create advanced materials with built-in, long-lasting performance characteristics.

Advanced Analytical and Detection Methodologies for 3,5 Di Tert Butyl 4 Hydroxycinnamic Acid

Chromatographic Techniques for Identification and Quantification

Chromatography is a cornerstone for separating and quantifying 3,5-Di-tert-butyl-4-hydroxycinnamic acid, often in complex mixtures. The choice of technique depends on the sample matrix, required sensitivity, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry is a powerful tool for the analysis of volatile and thermally stable compounds. Due to the carboxylic acid and phenol (B47542) functional groups, this compound requires derivatization prior to GC-MS analysis to increase its volatility and prevent thermal degradation in the injector and column. A common approach is silylation, which converts the acidic protons of the hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

Electron ionization (EI) mass spectrometry of the parent compound (or its derivatized form) yields a characteristic fragmentation pattern. The mass spectrum of the underivatized compound shows a prominent molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 276, corresponding to its molecular weight. A significant fragment is observed at m/z 261, which results from the characteristic loss of a methyl group ([M-15]+) from one of the tert-butyl substituents, a common fragmentation pathway for molecules containing this group.

Table 1: Key Mass Spectrometric Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Description |

|---|---|---|

| 276 | [M]⁺ | Molecular Ion |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for detecting this compound in various matrices without the need for derivatization. This technique is particularly valuable for analyzing complex biological or environmental samples.

The methodology typically employs reversed-phase liquid chromatography to separate the analyte from other matrix components. A C18 column is commonly used with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

For detection, electrospray ionization (ESI) is frequently used, typically in negative ion mode ([M-H]⁻), which is well-suited for acidic compounds like this one. In tandem mass spectrometry, the precursor ion corresponding to the deprotonated molecule is selected and fragmented to produce characteristic product ions, which are then monitored for highly selective quantification. While specific parent/product ion transitions for this exact molecule are not extensively published, methods for structurally similar compounds, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, provide a model for its analysis. google.com This involves sample concentration, separation from matrix components using two-dimensional liquid chromatography, and analysis via tandem mass spectrometry. google.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography with ultraviolet (UV) detection is a robust and widely accessible method for the quantification of this compound. The compound's aromatic ring and conjugated double bond constitute a chromophore that absorbs UV light, allowing for straightforward detection.

A typical HPLC analysis is performed using a reversed-phase C18 column. researchgate.netgoogle.comresearchgate.net Gradient elution is often employed to achieve optimal separation, particularly in complex samples. The mobile phase generally consists of a mixture of acidified water (e.g., with acetic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. researchgate.netresearchgate.netmarmara.edu.tr Detection is commonly performed at wavelengths between 280 nm and 330 nm, where the compound exhibits significant absorbance. researchgate.netmarmara.edu.tr

Table 2: Typical HPLC Method Parameters for Cinnamic Acid Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Acidified Water (e.g., 0.1% Formic Acid or 0.5% Acetic Acid) marmara.edu.tr |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.8 - 1.0 mL/min researchgate.netmarmara.edu.tr |

| Detection | UV Absorbance at ~280-330 nm researchgate.netmarmara.edu.tr |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and analyzing its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of this compound.

The ¹H NMR spectrum exhibits distinct signals that correspond to each type of proton in the molecule. The eighteen equivalent protons of the two tert-butyl groups appear as a sharp singlet. The aromatic protons and the vinyl protons of the acrylic acid moiety appear as distinct signals, often as doublets due to spin-spin coupling. The acidic protons of the phenolic hydroxyl and carboxylic acid groups also produce characteristic signals. Research involving the compound has utilized ¹H NMR to monitor its thermal decomposition.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.40 | Singlet | Protons of the two tert-butyl groups [-C(CH₃)₃] |

| 5.59 | Doublet | Vinyl proton adjacent to the carboxyl group [=CH–COO] |

| 6.64 | Doublet | Vinyl proton adjacent to the aromatic ring [Ar–CH=] |

| 8.32 | Singlet | Aromatic protons on the phenyl ring |

| 11.93 | Singlet | Carboxylic acid proton [-COOH] |

(Note: Data derived from a study where the compound was used as an axial ligand on a silicon phthalocyanine (B1677752) complex, integrations adjusted for a single molecule)

¹³C NMR spectroscopy is also employed for structural verification, providing a signal for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The spectrum features a very broad absorption band in the region of 3500-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group, overlapping with the phenolic O-H stretch. A strong, sharp peak around 1705 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the α,β-unsaturated carboxylic acid. Other significant peaks include those for C=C stretching of the aromatic ring and the vinyl group, as well as C-H stretching vibrations for the aromatic, vinyl, and aliphatic (tert-butyl) protons.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3500 - 2500 | Carboxylic Acid (O-H), Phenol (O-H) | Stretching, broad |

| ~2985 - 2879 | Aliphatic (C-H) | Stretching |

| ~1705 | Carbonyl (C=O) | Stretching |

| ~1600 - 1450 | Aromatic/Vinyl (C=C) | Stretching |

| ~1074 | C-O | Stretching |

(Note: Data derived from a study where the compound was part of a larger molecular complex)

Novel Extraction and Sample Preparation Techniques for Complex Matrices

The accurate determination of this compound in complex matrices, such as food, biological, and environmental samples, necessitates efficient and selective sample preparation methods. Traditional techniques can be time-consuming, require large volumes of organic solvents, and may offer limited recovery. Consequently, novel extraction and sample preparation methodologies have been developed to overcome these limitations, offering improved performance in terms of speed, efficiency, and environmental friendliness. These advanced techniques are highly applicable for the extraction of phenolic compounds like this compound.

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique based on a ternary solvent system. A mixture of an extraction solvent and a disperser solvent is rapidly injected into an aqueous sample, forming a cloudy solution of fine droplets. This high surface area facilitates the rapid transfer of the analyte from the sample matrix to the extraction solvent. Subsequent centrifugation separates the phases, and the enriched analyte in the extraction solvent is collected for analysis.

A study on the determination of synthetic antioxidants, including compounds structurally related to this compound, in beverage samples demonstrated the effectiveness of a low-density solvent-based DLLME method coupled with high-performance liquid chromatography (HPLC). nih.govkab.ac.ugresearchgate.net The optimized procedure involved the use of methanol as the disperser solvent and 1-octanol (B28484) as the extraction solvent. nih.gov Key parameters influencing the extraction efficiency, such as solvent volumes, sample pH, and salt concentration, were thoroughly optimized. nih.gov Under the established optimal conditions, the method showed excellent performance characteristics. nih.gov

Table 1: Performance Data for DLLME of Synthetic Antioxidants in Beverages nih.gov

| Analyte | Linearity Range (µg/mL) | R² | LOD (ng/mL) | Recovery (%) | RSD (%) |

| Butylated hydroxytoluene (BHT) | 0.05–1 | 0.9975 | 2.73 | 53-96 | 1.0-5.2 |

| Butylated hydroxyanisole (BHA) | 0.005–1 | 0.9997 | 0.85 | 53-96 | 1.0-5.2 |

| tert-Butylhydroquinone (TBHQ) | 0.005–1 | 0.9997 | 1.25 | 53-96 | 1.0-5.2 |

This data demonstrates the successful application of DLLME for compounds structurally similar to this compound.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction of target analytes from a sample matrix into a solvent. The acoustic cavitation generated by ultrasound produces microjets and shockwaves that disrupt cell walls and improve solvent penetration, leading to increased extraction efficiency and reduced extraction times compared to conventional methods.

The application of UAE has been effectively demonstrated for the extraction of phenolic compounds and antioxidants from various matrices. For instance, a study on the extraction of antioxidants from propolis for the stabilization of sunflower oil highlighted the benefits of UAE. scielo.org.coudenar.edu.counirioja.es The research team optimized several key parameters, including extraction time, temperature, and the concentration of the propolis extract, to maximize the yield of total phenolic compounds and antioxidant activity. udenar.edu.counirioja.es

Table 2: Optimal Conditions and Results for UAE of Antioxidants from Propolis udenar.edu.counirioja.es

| Parameter | Optimal Value |

| Extraction Time | 30 min |

| Temperature | 34.6°C |

| Propolis Extract Concentration | 997.5 ppm |

| Result | |

| Total Phenolic Content | 253.1 mg GAE/100g DW |

| Antioxidant Activity (DPPH) | 85.9% |

These findings underscore the potential of UAE as a rapid and efficient method for extracting phenolic compounds like this compound from complex natural product matrices.

The principles and demonstrated success of these novel extraction techniques for structurally related synthetic and natural antioxidants strongly suggest their applicability for the efficient and sensitive determination of this compound in a variety of complex samples.

Environmental Occurrence, Fate, and Ecotoxicological Research in Model Organisms

Identification of 3,5-Di-Tert-butyl-4-hydroxycinnamic Acid as an Environmental Degradation Product

This compound has been identified as a breakdown product of larger, more complex hindered phenolic antioxidants that are commonly incorporated into polymeric materials to prevent degradation. These parent antioxidants, such as Irganox 1076 and Irganox 1010, are designed to be stable but can degrade under environmental stressors like heat, light, and microbial action, leading to the formation of smaller molecules, including this compound.

Detection in Aqueous Leachates from Polymeric Materials

The presence of this compound in the environment is closely linked to the life cycle of plastic products. While direct studies focusing solely on the leaching of this specific compound from a wide range of polymers are limited, the general phenomenon of additive leaching is well-documented. Phenolic antioxidants and their derivatives have been detected in the wastewater from polypropylene (B1209903) production, indicating their potential to migrate into aqueous environments.

Studies on the degradation of phenolic compounds in landfill leachates further support the idea that such compounds are released from discarded plastic materials. Although these studies often focus on a broader class of phenolic compounds, they establish a clear pathway for the entry of antioxidant degradation products into the environment. The complex chemical environment within a landfill, characterized by anaerobic conditions and microbial activity, can facilitate the breakdown of polymer additives.

Environmental Monitoring and Presence in Water Systems

The monitoring of this compound in various water systems is an emerging area of environmental science. While comprehensive monitoring data for this specific compound remains scarce, studies on the broader category of synthetic phenolic antioxidants and their transformation products have confirmed their presence in diverse environmental matrices, including river water. This suggests that degradation products like this compound are likely to be present in aquatic environments, although potentially at low concentrations that require sensitive analytical techniques for detection. The analysis of landfill leachates has shown the presence of various phenolic compounds, which are known pollutants.

Biotransformation and Environmental Pathways in Research Models

Metabolic Fate in Non-Human Biological Systems (e.g., rat plasma, microbial degradation)

Studies in rats have provided initial insights into the metabolic fate of this compound. It has been shown that this compound can be metabolized by rat plasma. biosynth.com Further research on a closely related and widely used antioxidant, butylated hydroxytoluene (BHT), has revealed that its major metabolites in rats include 3,5-di-tert-butyl-4-hydroxybenzoic acid, which is structurally similar to the cinnamic acid derivative. nih.gov This suggests that a likely metabolic pathway for this compound involves the shortening of the acrylic acid side chain.

Biodegradation Studies in Environmental Contexts

The biodegradation of cinnamic acid and its derivatives by microorganisms is a key process in their environmental degradation. Studies on various bacteria have shown that a common pathway for the breakdown of these compounds is through β-oxidation, where the side chain is shortened. For instance, some bacteria can convert cinnamic acid to benzoic acid. researchgate.net Another identified pathway involves the reduction of the side chain, followed by hydroxylation and subsequent cleavage of the aromatic ring. nih.gov While these studies have not specifically used this compound, they provide a strong indication of the likely microbial degradation pathways for this compound in soil and water.

Ecotoxicological Research in Aquatic Model Organisms

Currently, there is a significant lack of direct research on the ecotoxicological effects of this compound on aquatic model organisms. However, the broader class of phenolic compounds is known to exhibit toxicity to aquatic life. waterquality.gov.auresearchgate.netresearchgate.net

General studies on the toxicity of various phenolic compounds to aquatic organisms, including fish and invertebrates like Daphnia magna, have shown a wide range of effects. waterquality.gov.aunih.gov The toxicity of these compounds often depends on the specific chemical structure, the concentration, and the organism being tested. For example, the acute toxicity of benzoic acid derivatives to Daphnia magna has been shown to vary significantly with the type and position of substituent groups on the benzene (B151609) ring. nih.gov Given that this compound belongs to this class of compounds, it is plausible that it could exert some level of toxicity on aquatic organisms. However, without specific studies, its ecotoxicological profile remains largely unknown and is an area that warrants further investigation.

Assessment of Effects on Zebrafish Larvae as a Research Model

Direct ecotoxicological research on the effects of this compound on zebrafish (Danio rerio) larvae is not extensively documented in publicly available scientific literature. However, the broader class of synthetic phenolic antioxidants and cinnamic acid derivatives has been the subject of various studies using zebrafish as a model organism. These studies provide insights into the potential aquatic toxicity of such compounds.

General Effects of Structurally Related Phenolic Antioxidants in Zebrafish

Synthetic phenolic antioxidants (SPAs) are known to be present in various environmental compartments, including aquatic ecosystems. nih.govacs.orgacs.org Research on compounds structurally related to this compound, such as butylated hydroxytoluene (BHT), has demonstrated developmental toxicity in zebrafish embryos. researchgate.net

Studies on BHT have indicated potential teratogenic effects in aquatic life. researchgate.net The 96-hour median lethal concentration (LC50) for BHT in zebrafish embryos has been reported, along with a lower median effective concentration (EC50), suggesting that sublethal effects can occur at concentrations below those that cause mortality. researchgate.net Cardiotoxicity, evidenced by a reduced heart rate, has also been observed in zebrafish larvae exposed to sublethal concentrations of BHT. researchgate.net

The table below summarizes findings on the developmental toxicity of BHT in zebrafish larvae, a compound structurally related to this compound.

Potential Effects Based on Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are another class of compounds relevant to this compound. Research on cinnamaldehyde (B126680), a related compound, has shown that it can induce developmental neurotoxicity in zebrafish. researchgate.net This toxicity may be linked to oxidative stress. researchgate.net Observed effects in zebrafish embryos exposed to cinnamaldehyde include damage to ventricular structures, malformations of the eyes, and decreased neuronal fluorescence. researchgate.net

The following table outlines the observed effects of cinnamaldehyde on zebrafish larvae, which may suggest potential areas of concern for other cinnamic acid derivatives.

While these findings are for structurally similar compounds, they highlight the potential for this compound to exert developmental and physiological effects on zebrafish larvae. The lipophilicity and persistence of such compounds can influence their bioavailability and toxicity in aquatic environments. Further research is necessary to specifically determine the ecotoxicological profile of this compound.

Future Research Directions and Emerging Trends in 3,5 Di Tert Butyl 4 Hydroxycinnamic Acid Studies

Development of Green Chemistry Approaches for Synthesis and Derivatization

The future of synthesizing 3,5-DI-Tert-butyl-4-hydroxycinnamic acid and its derivatives is increasingly focused on the principles of green chemistry. The goal is to develop methods that are not only efficient but also environmentally benign, utilizing safer solvents, reducing energy consumption, and minimizing waste.

Key research trends include:

Eco-friendly Solvents: There is a significant move away from traditional, often hazardous, organic solvents. Research is exploring the use of greener alternatives like ethyl acetate (B1210297) and acetone for creating derivatives such as amides and esters from hydroxycinnamic acids. researchgate.net These solvents are less toxic and have a lower environmental impact.

Organocatalysis: The use of small organic molecules as catalysts, such as proline, is a promising green approach. For instance, proline has been successfully used to catalyze the Knoevenagel–Doebner condensation to produce hydroxycinnamic acids in ethanol, a renewable and safe solvent. mdpi.com This avoids the need for heavy metal catalysts, which can be toxic and difficult to remove from the final product.

Simplified Procedures: Future synthetic methods aim for procedural simplicity to reduce energy consumption and the need for complex purification steps. Methodologies that employ low-cost, readily available reagents and allow for the straightforward synthesis of derivatives are being prioritized. researchgate.net For example, a synthetic route for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, a related compound, utilizes a Michael addition reaction with simple raw materials and a basic catalyst. google.com

| Parameter | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Often relies on petroleum-based, potentially toxic solvents (e.g., toluene). | Employs benign and renewable solvents like ethanol, acetone, and ethyl acetate. researchgate.netmdpi.com |

| Catalysts | May use heavy metal or harsh acid/base catalysts. | Utilizes organocatalysts (e.g., proline) or simple, less hazardous catalysts. mdpi.com |

| Process | Can involve multiple complex steps with protection/deprotection of functional groups. mdpi.com | Aims for one-pot reactions and simplified procedures with fewer purification steps. researchgate.net |

| Feedstocks | Primarily petroleum-based starting materials. | Focus on utilizing renewable, bio-based raw materials where possible. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for gaining a deeper understanding of the chemical behavior of this compound. These theoretical studies provide insights that are difficult to obtain through experimental methods alone, accelerating research and development.

Future computational work will likely focus on:

Reaction Mechanisms: DFT studies can elucidate the step-by-step mechanisms of reactions, such as the Kolbe-Schmitt reaction, which is relevant to the synthesis of related phenolic acids. researchgate.net By calculating the Gibbs free energy and activation energy barriers for different reaction pathways, researchers can predict the most favorable conditions for synthesizing specific products and minimizing unwanted side products. researchgate.net

Electronic Properties and Reactivity: Computational methods are used to calculate key electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov This information is vital for understanding the antioxidant mechanism of this compound, as it relates to its ability to donate electrons and scavenge free radicals.

Predicting Bioactivity: Molecular docking simulations, a form of computational modeling, can predict how this compound and its derivatives might bind to biological targets like enzymes or receptors. nih.gov This allows for the virtual screening of compounds for potential pharmacological activities, helping to prioritize which derivatives to synthesize and test in the lab.

Exploration of Untapped Biological Activities through High-Throughput In Vitro Screening

While known for its antioxidant properties, this compound and its potential derivatives represent a reservoir of untapped biological activities. High-Throughput Screening (HTS) is a key technology that will drive the discovery of these novel functions. HTS utilizes automation, miniaturization, and robotics to rapidly test thousands of chemical compounds for a specific biological effect. nih.gov

Emerging trends in this area include:

Broad-Spectrum Bioactivity Profiling: Future research will involve screening libraries of this compound derivatives against a wide array of biological targets. This includes screening for antitumor, antimicrobial, and anti-inflammatory activities. For example, studies on conjugates of similar 3,5-disubstituted-4-hydroxycinnamic acids with coumarins have already demonstrated the potential to find new antitumor and antimicrobial agents.

Mechanism of Action Studies: HTS is not just for finding "hits"; it is also used to understand how a compound works. By screening active compounds against panels of enzymes or cell lines, researchers can identify specific molecular targets and pathways, shedding light on the compound's mechanism of action. nih.gov

Toxicological Screening: An essential part of drug discovery is ensuring safety. HTS methods are increasingly used for early-stage toxicological assessment. nih.gov By identifying potential cytotoxicity or adverse interactions with key metabolic enzymes early in the process, researchers can focus on developing the most promising and safest candidate compounds. nih.gov

Innovative Applications in Sustainable Materials and Polymer Engineering

The unique structure of this compound, featuring a reactive cinnamic acid group and a bulky, sterically hindered phenol (B47542), makes it an excellent candidate for creating innovative and sustainable materials. Its primary role is as a high-performance antioxidant to protect polymers from degradation.

Future applications in this field are expected to include:

Bio-based Polymer Stabilizers: There is a strong commercial and environmental incentive to replace petroleum-based additives with those derived from natural or renewable sources. nih.gov Derivatives of hydroxycinnamic acids are being investigated as potent, bio-based antioxidants to stabilize commodity polymers like polypropylene (B1209903) (PP) during processing and over their service life. nih.gov These bio-based stabilizers can offer performance superior to some commercial, state-of-the-art stabilizers. nih.gov

Reactive and Polymer-Bound Antioxidants: A significant challenge with traditional antioxidants is their tendency to leach out of the polymer matrix over time, which reduces long-term stability and can lead to environmental contamination. nih.gov A key area of innovation is the development of reactive antioxidants. This compound and its derivatives can be chemically grafted onto polymer backbones, for example, onto polyethylene (B3416737). epa.gov This creates polymer-bound antioxidants that are permanently locked into the material, ensuring lasting protection and preventing migration. Similar reactive hindered phenols have been successfully incorporated into ABS resin to improve its resistance to thermal aging. researchgate.net

Development of Functional Biopolymers: Beyond its role as an additive, the cinnamic acid structure itself can be a building block for new polymers. Polyesters based on cinnamate (B1238496) derivatives are being explored for advanced applications. acs.org The valorization of biomass to produce such multifunctional polymers is a cornerstone of the shift towards a circular bioeconomy, where waste is minimized and resources are reused. nih.gov

| Application Area | Key Research Finding | Polymer(s) Investigated | Reference |

|---|---|---|---|

| Bio-based Antioxidant | Sinapic acid derivatives (a type of hydroxycinnamic acid) showed superior processing stability compared to a commercial stabilizer. | Polypropylene (PP) | nih.gov |

| Polymer-Bound Antioxidant | Can be melt-grafted to obtain polymer-bound antioxidants, preventing leaching. | Polyethylene (PE) | epa.gov |

| Reactive Antioxidant for Resins | Reactive hindered phenol antioxidants improve oxidation resistance and thermal aging properties. | Acrylonitrile-Butadiene-Styrene (ABS) | researchgate.net |

Comprehensive Environmental Risk Assessment and Remediation Strategies

The widespread use of synthetic phenolic antioxidants necessitates a thorough evaluation of their environmental fate and potential impact on ecosystems and human health. nih.gov As a member of this class, this compound requires a comprehensive risk assessment.

Future research in this critical area will involve:

Metabolism and Exposure Monitoring: Studies have already identified metabolites of structurally similar antioxidants in human urine, indicating prevalent human exposure. nih.gov A crucial research direction is to identify the specific metabolites of this compound in humans and environmental systems to develop reliable biomarkers for exposure monitoring.

Environmental Fate and Ecotoxicity: A comprehensive assessment will require studying the compound's persistence, bioaccumulation potential, and toxicity in various environmental compartments (water, soil). Research on other persistent chemical pollutants has shown that they can be detected in surface water, groundwater, and wastewater, posing a risk to aquatic organisms. mdpi.com Ecotoxicity studies using representative species (e.g., algae, daphnids, fish) are needed to determine the potential harm to aquatic ecosystems. mdpi.com

Remediation Technologies: In the event of environmental contamination, effective remediation strategies will be required. Research into remediation for other persistent organic pollutants provides a roadmap. mdpi.com This could include advanced oxidation processes, bioremediation using microorganisms capable of degrading the compound, or adsorption using materials like activated carbon. The development of these strategies is essential for managing the long-term ecological risks associated with this class of compounds. mdpi.com

Q & A

Q. What are the optimal synthetic routes and purification methods for 3,5-di-tert-butyl-4-hydroxycinnamic acid?

Methodological Answer: Synthesis typically involves Knoevenagel condensation between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and malonic acid, catalyzed by pyridine or piperidine under reflux conditions . Post-synthesis, purification is achieved via recrystallization using ethanol or methanol. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is recommended for purity validation (≥98%) .

Q. How is structural characterization of this compound performed to confirm its identity?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ ~7.5 ppm for the α,β-unsaturated protons in cinnamic acid backbone) confirm the phenolic and carboxylic acid moieties .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak at m/z 276.37 (C₁₇H₂₄O₃) .

- FT-IR: Peaks at ~3300 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O in carboxylic acid), and 1600 cm⁻¹ (C=C aromatic) validate functional groups .

Q. What standardized assays are used to evaluate its antioxidant activity?

Methodological Answer:

- DPPH Radical Scavenging Assay: Measure absorbance at 517 nm after reaction with DPPH radicals; IC₅₀ values are compared to Trolox or ascorbic acid .

- ORAC (Oxygen Radical Absorbance Capacity): Quantifies inhibition of peroxyl radicals using fluorescein decay kinetics .

- Electrochemical Methods: Cyclic voltammetry determines redox potentials linked to phenolic hydroxyl groups .